tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate
Description
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate is a carbamate derivative featuring a tert-butyl protective group, a cyclopropylamine moiety, and an oxetane ring substituted with an aminomethyl group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of antiviral agents targeting respiratory syncytial virus (RSV) . Its structural uniqueness arises from the combination of a strained cyclopropyl group and the polar oxetane ring, which may enhance metabolic stability and bioavailability compared to linear analogs. Hoffmann-La Roche Inc. developed a synthetic route for this compound via substitution reactions involving bromomethyl-oxetane precursors, highlighting its role in scalable drug synthesis .
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(9-4-5-9)12(6-13)7-16-8-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIBCQOHPNSYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2(COC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate, a compound with the chemical formula CHNO, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, an oxetane ring, and a cyclopropyl moiety, which contribute to its unique pharmacological properties. The presence of the aminomethyl group enhances its interaction with biological targets.
- Inhibition of Enzymatic Activity :
- Modulation of Protein Kinases :
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and inhibition of cell cycle progression.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration by inhibiting pathways involved in oxidative stress .
Case Studies
- Cancer Cell Line Studies :
- Neurodegenerative Models :
Data Table: Biological Activities and IC50 Values
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other tert-butyl carbamates, differing primarily in substituents attached to the nitrogen atom. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Oxetane vs. Hydroxypropyl: The oxetane ring in the target compound introduces rigidity and may improve metabolic stability compared to the flexible hydroxypropyl chain in C₁₁H₂₁NO₃ . Oxetanes are also known to enhance solubility relative to bulkier cyclic ethers.
- Aminomethyl vs. Azide: The aminomethyl group enables nucleophilic reactions (e.g., amide coupling), whereas the azide group in tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate facilitates click chemistry applications .
- Cyclopropyl vs.
Q & A
Q. What are the established synthetic routes for tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate, and what reaction conditions optimize yield?
The synthesis of this compound typically involves reacting tert-butyl carbamate derivatives with a functionalized oxetane-cyclopropylamine precursor under basic conditions. For analogous carbamates, triethylamine is commonly used to neutralize HCl generated during the reaction . Solvents like dichloromethane or acetonitrile are preferred for solubility and reaction kinetics, with yields optimized at controlled temperatures (0–25°C) and pH 7–9 . Purification via column chromatography or recrystallization from mixed solvents (e.g., ethyl acetate/hexanes) is recommended to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons), oxetane ring protons (δ ~4.5–5.0 ppm), and cyclopropylamine protons (δ ~1.0–2.5 ppm) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the oxetane-cyclopropylamine moiety) and confirms stereochemistry .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ at m/z 217.28) .
Q. How should researchers handle stability and storage of this compound?
The compound is stable under inert atmospheres (N2/Ar) at –20°C in anhydrous solvents. Decomposition risks include hydrolysis of the carbamate group in acidic/alkaline conditions or prolonged exposure to moisture. Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data for the oxetane and cyclopropylamine moieties?
Discrepancies in proton splitting patterns may arise from dynamic rotational barriers in the cyclopropyl group or oxetane ring puckering. Variable-temperature NMR (VT-NMR) can distinguish between conformational exchange broadening (e.g., coalescence temperatures >100°C) and static stereoisomerism . Computational modeling (DFT) further aids in assigning ambiguous peaks by correlating experimental shifts with theoretical values .
Q. How can synthetic yields be improved when scaling up reactions?
- Solvent optimization : Replace dichloromethane with THF or acetonitrile to enhance solubility of polar intermediates .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation via nucleophilic catalysis .
- Flow chemistry : Continuous flow systems minimize side reactions (e.g., oxetane ring-opening) by ensuring precise temperature control and reduced reaction times .
Q. What methodologies assess the compound’s bioactivity in enzyme inhibition or receptor binding?
- Molecular docking : Screen against targets like CDC25 phosphatases or proteases using AutoDock Vina; prioritize poses with hydrogen bonds to the oxetane oxygen and cyclopropylamine NH .
- In vitro assays : Measure IC50 values in kinase inhibition assays (e.g., ATP-competitive binding) or anti-inflammatory activity via COX-2 inhibition, using indomethacin as a positive control .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized receptors like GPCRs .
Q. How do structural modifications (e.g., replacing oxetane with tetrahydrofuran) impact biological activity?
Comparative studies show that oxetane derivatives exhibit enhanced metabolic stability over tetrahydrofuran analogs due to reduced ring strain and slower oxidative degradation. However, substitutions may lower affinity for hydrophobic binding pockets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Variability in IC50 values (e.g., anti-cancer vs. anti-inflammatory assays) often stems from differences in cell lines, assay conditions, or impurity profiles. Mitigation steps include:
- Reproducibility checks : Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- HPLC-MS purity verification : Ensure >98% purity to exclude confounding effects from synthetic byproducts .
- Meta-analysis : Cross-reference data with structurally similar carbamates (e.g., tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate) to identify trends .
Methodological Recommendations
Q. What analytical workflows are recommended for studying degradation products?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then analyze via LC-MS/MS to identify major degradation pathways (e.g., carbamate hydrolysis to amines) .
- Stability-indicating methods : Develop HPLC methods with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) to resolve degradation peaks .
Q. How can computational tools predict the compound’s ADMET properties?
Use QSAR models in Schrödinger’s ADMET Predictor or SwissADME to estimate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
